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molecular formula C5H5NO3 B055535 Methyl 5-oxazolecarboxylate CAS No. 121432-12-0

Methyl 5-oxazolecarboxylate

Cat. No. B055535
M. Wt: 127.1 g/mol
InChI Key: JGJDORZNOSWWDS-UHFFFAOYSA-N
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Patent
US06043228

Procedure details

For B.4274, dimethyl tartrate was oxidised11 to methyl glyoxylate which reacted 12 with tosylmethyl isocyanide to give methyl oxazole-5-carboxylate.13This was reduced by lithium aluminium hydride by the method of Fallab14 to the alcohol.15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]([CH:7](C(OC)=O)O)[OH:6])([O:3][CH3:4])=[O:2].C(OC)(=O)C=O.S([CH2:29][N+:30]#[C-])(C1C=CC(C)=CC=1)(=O)=O>>[O:6]1[C:5]([C:1]([O:3][CH3:4])=[O:2])=[CH:7][N:30]=[CH:29]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C(O)C(O)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C=NC=C1C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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